5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine
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Overview
Description
5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains bromine, iodine, and trifluoromethyl groups attached to a pyrimidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid, which results in the substitution of the chlorine atom with an iodine atom . Industrial production methods may involve similar halogenation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Mizoroki-Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and alkynylzincs. Major products formed from these reactions are often substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the electron-withdrawing trifluoromethyl group. These structural features enable the compound to interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine include:
5-Bromo-2-iodopyrimidine: Lacks the trifluoromethyl group, making it less electron-withdrawing and potentially less reactive in certain reactions.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring, which may result in different reactivity and applications.
5-Bromo-2-chloropyrimidine: Contains a chlorine atom instead of an iodine atom, which can affect its reactivity and the types of reactions it can undergo.
The uniqueness of this compound lies in its combination of bromine, iodine, and trifluoromethyl groups, which provide a distinct set of reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C5HBrF3IN2 |
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Molecular Weight |
352.88 g/mol |
IUPAC Name |
5-bromo-2-iodo-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HBrF3IN2/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H |
InChI Key |
TZSYMGTYNWYVDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)I)C(F)(F)F)Br |
Origin of Product |
United States |
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